triphosphopyridine nucleotide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

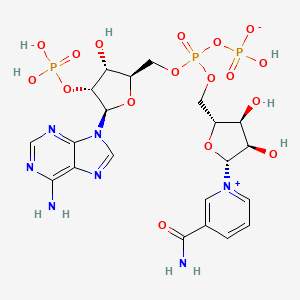

Triphosphopyridine nucleotide is a useful research compound. Its molecular formula is C21H28N7O17P3 and its molecular weight is 743.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Triphosphopyridine nucleotide (TPN), also known as nicotinamide adenine dinucleotide phosphate (NADP), is a crucial coenzyme involved in various biological processes, particularly in redox reactions and metabolic pathways. This article explores the biological activity of TPN, highlighting its role in enzymatic reactions, cellular metabolism, and physiological functions.

1. Overview of this compound

TPN serves as an electron carrier in biochemical reactions, facilitating the transfer of electrons during oxidation-reduction processes. It exists in two forms: oxidized (TPN) and reduced (TPNH), with the latter being the active form that participates in enzymatic reactions.

2.1 TPN-Linked Dehydrogenases

TPN is integral to several dehydrogenase enzymes, which catalyze the oxidation of substrates while reducing TPN to TPNH. Key enzymes include:

- Glucose-6-phosphate dehydrogenase (G6PD) : This enzyme plays a vital role in the pentose phosphate pathway, which generates NADPH for biosynthetic reactions and antioxidant defense.

- Isocitrate dehydrogenase : Involved in the citric acid cycle, it catalyzes the conversion of isocitrate to alpha-ketoglutarate, producing TPNH in the process.

Table 1: TPN-Linked Enzymes and Their Functions

| Enzyme | Function | Location |

|---|---|---|

| Glucose-6-phosphate dehydrogenase | Converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone | Cytoplasm |

| Isocitrate dehydrogenase | Converts isocitrate to alpha-ketoglutarate | Mitochondria |

| 6-Phosphogluconate dehydrogenase | Converts 6-phosphogluconate to ribulose-5-phosphate | Cytoplasm |

3. Role in Cellular Metabolism

TPN is essential for maintaining cellular redox balance and supporting anabolic reactions through NADPH production. In human erythrocytes, TPNH is critical for protecting cells from oxidative damage by regenerating reduced glutathione.

Case Study: G6PD Deficiency

G6PD deficiency illustrates the importance of TPN in human health. Individuals with this deficiency have a reduced ability to produce NADPH, leading to increased susceptibility to oxidative stress and hemolytic anemia. Studies have shown that supplementation with TPN can enhance G6PD activity and improve redox status in these patients .

4. Physiological Implications

TPN plays a significant role in various physiological processes:

- Photosynthesis : In plants, TPN functions as a cofactor for enzymes involved in photosynthetic phosphorylation, contributing to ATP synthesis during light reactions .

- Hormonal Regulation : In adrenal cortex cells, TPN-linked dehydrogenases are influenced by corticotrophin levels, affecting steroid hormone synthesis .

5. Research Findings

Recent studies have provided insights into the localization and activity of TPN-linked enzymes:

- A histochemical method demonstrated that TPN diaphorase activity is distributed throughout the cytoplasm of cells rather than being confined to mitochondria, indicating diverse functional roles across different tissues .

- Investigations into TPN's catalytic properties have revealed its involvement in various metabolic pathways beyond energy production, including lipid biosynthesis and nucleotide synthesis .

科学的研究の応用

Role in Metabolic Pathways

TPN is crucial in metabolic pathways, particularly in the oxidative phosphorylation process and photosynthesis. It acts as a reducing agent in anabolic reactions, facilitating the synthesis of fatty acids and nucleic acids.

Key Functions:

- Electron Transport: TPN participates in electron transport chains, playing a pivotal role in cellular respiration and energy production.

- Reductive Biosynthesis: It is essential for the synthesis of lipids and nucleotides, providing the necessary reducing power for these anabolic processes.

Applications in Enzyme Studies

TPN is widely used to study enzyme kinetics and mechanisms. Its ability to undergo reduction and oxidation makes it an ideal substrate for various dehydrogenases.

Case Study: Isocitrate Dehydrogenase

Research has demonstrated that TPNH (the reduced form of TPN) binds to isocitrate dehydrogenase with a dissociation constant comparable to its Michaelis constant. This interaction highlights TPN's role in mediating enzyme activity under physiological conditions .

| Enzyme | Binding Affinity (KD) | Function |

|---|---|---|

| Isocitrate Dehydrogenase | 1.45 µM | Catalyzes the conversion of isocitrate to α-ketoglutarate |

| Glucose-6-Phosphate Dehydrogenase | Not specified | Involved in the pentose phosphate pathway |

Modified Nucleotide Applications

Recent advancements have focused on modified nucleotides, including TPN derivatives, to enhance their utility in genetic engineering and synthetic biology.

Innovative Applications:

- Bioorthogonal Chemistry: Modified TPNs can be utilized in bioorthogonal reactions, facilitating the labeling and tracking of biomolecules without disrupting cellular functions .

- Synthetic Biology: TPN derivatives are being explored as building blocks for synthetic DNA and RNA technologies, improving the efficiency of nucleic acid synthesis .

Clinical Implications

TPN has significant implications in clinical research, particularly concerning metabolic disorders and cancer.

Clinical Case Studies:

- Cancer Metabolism: Research indicates that cancer cells often exhibit altered NADP/NADPH ratios, affecting their growth and survival. Targeting these pathways may provide therapeutic strategies .

- Metabolic Disorders: Understanding TPN's role in glucose metabolism can lead to insights into conditions like diabetes, where glucose-6-phosphate dehydrogenase activity is crucial .

Photosynthetic Applications

TPN plays a vital role in photosynthesis as a catalyst for phosphorylation processes.

Historical Insight:

In 1957, TPN was identified as a catalyst for photosynthetic phosphorylation, demonstrating its importance in energy conversion during photosynthesis . This foundational research paved the way for further studies into plant metabolism and energy dynamics.

特性

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(39,45-47(36,37)38)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38)/t10-,11-,13-,14-,15-,16-,20-,21-,48?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQUNBZCNCEOJ-HIVXLEEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)OP(=O)(O)[O-])O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O17P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。